molecular formula C8H8ClNO3 B6314532 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene CAS No. 1807173-28-9

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene

Cat. No. B6314532
CAS RN: 1807173-28-9
M. Wt: 201.61 g/mol
InChI Key: PPPVKPRYVAQYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a yellow solid .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is 1S/C8H8ClNO3/c1-5-3-4-6 (13-2)7 (9)8 (5)10 (11)12/h3-4H,1-2H3 . This indicates the presence of a benzene ring with chloro, methoxy, methyl, and nitro substituents .


Physical And Chemical Properties Analysis

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is a yellow solid . Its molecular weight is 201.61 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Safety and Hazards

According to the safety data sheet, 2-chloro-1-methoxy-4-nitrobenzene is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor .

properties

IUPAC Name

2-chloro-1-methoxy-4-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPVKPRYVAQYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene

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